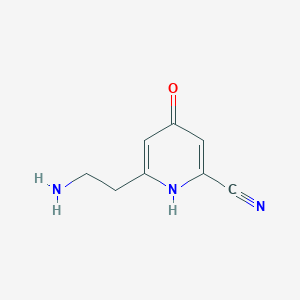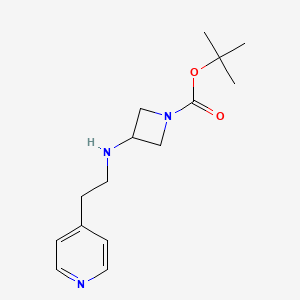
4-Cyclopropoxy-N-methyl-3-(methylamino)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-N-methyl-3-(methylamino)picolinamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 3-chloropicolinic acid, followed by methylation of the resulting intermediate . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Cyclopropoxy-N-methyl-3-(methylamino)picolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N-methyl-3-(methylamino)picolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N-methyl-3-(methylamino)picolinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
4-Cyclopropoxy-N-methyl-3-(methylamino)picolinamide can be compared with other similar compounds, such as:
N-Methyl-4-(methylamino)picolinamide: This compound has a similar structure but lacks the cyclopropoxy group, which may result in different chemical and biological properties.
4-Cyclopropoxy-3-(methylamino)picolinamide: This compound is closely related but differs in the position of the methylamino group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N-methyl-3-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-12-9-8(16-7-3-4-7)5-6-14-10(9)11(15)13-2/h5-7,12H,3-4H2,1-2H3,(H,13,15) |
Clave InChI |
HQWNDTJYXQSJQH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CN=C1C(=O)NC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)













